molecular formula C10H15Cl2N3O2 B2997052 4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride CAS No. 1955522-65-2

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B2997052
CAS No.: 1955522-65-2
M. Wt: 280.15
InChI Key: UVALNIUSKOOLNW-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H13N3O2.2ClH. It is also known by its IUPAC name, 4-(piperazin-1-yl)picolinic acid dihydrochloride. This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with a carboxylic acid group at the 2-position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Future Directions

The future directions for “4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride” could involve further exploration of its biological activity and potential applications in pharmaceuticals. Given the wide range of activities exhibited by piperazine derivatives , there may be potential for “this compound” in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific combination of a piperazine ring and a pyridine ring with a carboxylic acid group. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts .

Properties

IUPAC Name

4-piperazin-1-ylpyridine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVALNIUSKOOLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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